A series of 4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .
The molecular formula of a similar compound, “tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo [4,3-c]pyridine-5 (4H)-carboxylate”, is C11H18N4O2 . The molecular weight of this compound is 238.29 g/mol .
In one synthesis process, 4,5,6,7-Tetrahydro-2H-pyrazolo pyridine.HCl was combined with Boc 2 O and K 2 CO 3 in CH 2 Cl 2. After 15 hours, the starting amine was consumed .
The molecular formula of a similar compound, “tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo [4,3-c]pyridine-5 (4H)-carboxylate”, is C11H18N4O2 . The molecular weight of this compound is 238.29 g/mol .
Tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a heterocyclic organic compound characterized by its unique pyrazolo[4,3-c]pyridine core structure. Its molecular formula is with a molecular weight of approximately 223.27 g/mol. This compound has garnered attention in scientific research due to its potential applications in pharmaceuticals and other chemical products. It is often utilized as an intermediate in the synthesis of various biologically active compounds .
The synthesis of tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves several steps. A common approach includes the formation of the pyrazolo[4,3-c]pyridine framework through cyclization reactions involving appropriate precursors.
One effective synthetic route involves the use of a tert-butyl ester as a starting material, which undergoes cyclization with hydrazine derivatives and subsequent carboxylation. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. For instance, employing solvents like ethanol or dimethyl sulfoxide under reflux conditions can enhance the reaction efficiency.
Additionally, the use of catalysts may facilitate the cyclization process, leading to improved yields of the desired product .
The molecular structure of tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate features a bicyclic system that includes a pyrazole ring fused to a pyridine ring. The tert-butyl group contributes to its lipophilicity and solubility characteristics.
These structural details are essential for understanding the compound's reactivity and interaction with biological systems .
Tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can engage in various chemical reactions:
These reactions are pivotal for modifying the compound to enhance its biological activity or to create derivatives with new properties .
The mechanism of action for tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is closely related to its interactions with specific biological targets. This compound may act as an inhibitor for certain enzymes or receptors involved in various biochemical pathways.
For instance, it could modulate signaling pathways relevant to inflammation or cancer progression by inhibiting specific kinases or phosphatases. The precise mechanism would depend on the context of its application and the molecular targets identified in experimental studies .
Relevant data on absorption and distribution suggest high gastrointestinal absorption potential, making it suitable for oral administration in pharmaceutical formulations .
Tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate has several scientific applications:
The versatility of this compound highlights its importance in both academic research and industrial applications.
The pyrazolo[4,3-c]pyridine core exhibits distinctive electronic properties and hydrogen-bonding capabilities critical for molecular recognition processes. Key features include:
Table 1: Comparative Analysis of Pyrazolo-Pyridine Scaffolds
Scaffold Type | Saturation Level | Hydrogen Bond Acceptors | LogP* |
---|---|---|---|
Pyrazolo[4,3-c]pyridine (Fully aromatic) | Unsaturated | 3 | 1.89 |
4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridine | Saturated at pyridine ring | 3 | 0.97 |
6,7-Dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate | Partially saturated | 4 (incl. carboxylate) | 1.26 |
*Calculated consensus LogP values from [2]
This Boc-protected derivative crystallizes in orthorhombic systems with a predicted pKa of 14.81, indicating minimal basicity under physiological conditions [1]. X-ray diffraction studies of analogs reveal planar pyrazole rings and puckered saturated regions, facilitating crystal packing through intermolecular N-H···O=C interactions .
The Boc group serves three critical functions in manipulating pyrazolo[4,3-c]pyridine chemistry:
Table 2: Comparative Efficiency of Nitrogen-Protecting Groups
Protecting Group | Deprotection Condition | Stability Toward Organometallics | Byproduct Solubility |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | Mild acid (TFA, HCl) | Moderate | Excellent |
Carbobenzyloxy (Cbz) | Hydrogenolysis | Poor | Moderate |
9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (piperidine) | Good | Poor |
Acetyl | Strong acid/base | Poor | Excellent |
Boc protection enhances solubility in apolar solvents (LogP = 1.26), facilitating reactions in organic media [2]. Kinetic studies show Boc cleavage follows pseudo-first-order kinetics with t1/2 of ~15 minutes in 50% TFA/water, significantly faster than carbamate analogs .
Pharmaceutical Applications
This scaffold features prominently in kinase inhibitor development:
Materials Science Applications
Table 3: Representative Pharmaceutical Derivatives
Derivative Structure | Molecular Weight (g/mol) | Biological Target | Activity |
---|---|---|---|
3-(4-Cyanophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | 295.34 | JAK2 | IC50 = 8 nM |
5-(tert-Butyl) 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate | 295.33 | RSV Fusion | EC50 = 0.7 μM |
7-(4-Bromobenzyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | 291.16 | σ1 Receptor | Ki = 32 nM |
Synthetic routes to these derivatives typically involve sequential Pd-catalyzed cross-coupling (e.g., C3 arylation via Suzuki-Miyaura, 75–92% yield) followed by Boc deprotection and N-alkylation [6] [10]. The Boc group’s orthogonal stability allows these transformations without protective group shuffling.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7